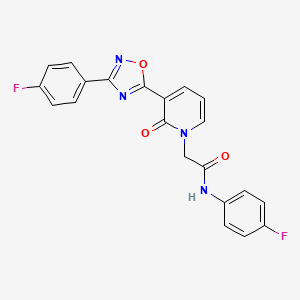

N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

The compound N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide features a hybrid structure combining a 1,2,4-oxadiazole ring, a 2-oxopyridinone (pyridinone) moiety, and a fluorophenyl-acetamide chain. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the pyridinone group contributes to π-π stacking interactions with biological targets.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N4O3/c22-14-5-3-13(4-6-14)19-25-20(30-26-19)17-2-1-11-27(21(17)29)12-18(28)24-16-9-7-15(23)8-10-16/h1-11H,12H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTCUWOREKMGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Fluorophenyl groups : Two 4-fluorophenyl moieties contribute to its lipophilicity and potential interactions with biological targets.

- Oxadiazole ring : Known for its diverse biological activities, this moiety may enhance the compound's pharmacological profile.

- Pyridine derivative : The presence of a pyridine ring is often associated with various biological activities, including antimicrobial and anticancer effects.

Molecular Formula

- Molecular Formula : C19H16F2N4O3

- Molecular Weight : 372.35 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyridine rings exhibit significant anticancer activities. For instance, a related compound demonstrated an IC50 value of less than 10 µM against various cancer cell lines, suggesting that modifications in the structure can lead to enhanced potency against cancer cells .

Case Study: Structure-Activity Relationship (SAR)

In a study examining the SAR of similar compounds, it was found that:

- Substitution patterns on the phenyl rings significantly affect cytotoxicity.

- The introduction of electron-withdrawing groups (like fluorine) on the phenyl ring increases the compound's lipophilicity, enhancing cellular uptake .

Antimicrobial Activity

In vitro studies have shown that compounds similar to N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide exhibit antibacterial properties. For example, derivatives with oxadiazole rings have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Neuroprotective Effects

Compounds with similar structural motifs have been studied for their neuroprotective effects. In models of neurodegeneration, certain derivatives have been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs (Table 1) with shared pharmacophores but divergent substituents, influencing their biological activity and physicochemical properties.

Table 1: Structural and Functional Comparison of Analogs

Structural and Functional Analysis

A. 1,2,4-Oxadiazole Derivatives

- Target Compound vs. Anti-TB Analog (): The anti-TB analog replaces the pyridinone with a piperidine-carboxamide group, increasing conformational flexibility. This may enhance interactions with TB-specific enzymes, though it could reduce metabolic stability compared to the target compound’s rigid pyridinone.

- Target Compound vs. SARS-CoV-2 Inhibitor (Compound 130, ): Compound 130 introduces a ureido linker, enabling additional hydrogen bonding with viral proteases. However, the target compound’s pyridinone may offer superior π-π stacking in hydrophobic binding pockets.

B. Heterocyclic Variations

C. Patent-Derived Chromenone Analogs () :

Example 83’s chromenone and pyrazolo-pyrimidine system suggests a broader kinase inhibition profile, though its higher molecular weight (571.2 g/mol) may limit bioavailability relative to the target compound.

Pharmacophoric and Physicochemical Insights

- Lipophilicity: Fluorophenyl groups in all analogs enhance membrane permeability. The target compound’s pyridinone may balance this with moderate polarity.

- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound and its analogs resists enzymatic degradation, a critical advantage over ester- or amide-heavy structures.

- Binding Affinity : While quantitative data (e.g., IC50) are unavailable in the evidence, structural comparisons suggest that substituent flexibility (e.g., piperidine in ) correlates with enhanced target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.